molecular formula C9H15N3O B1325067 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol CAS No. 1017221-30-5

2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol

Cat. No.: B1325067
CAS No.: 1017221-30-5
M. Wt: 181.23 g/mol
InChI Key: BERSOJVFSIDLOU-UHFFFAOYSA-N
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Description

2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol is a chemical compound with a complex structure that includes a pyridine ring, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 5-amino-2-chloropyridine with ethylamine, followed by reduction and further functionalization to introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

    Oxidation: Formation of 2-[(5-Amino-2-pyridinyl)(ethyl)amino]acetaldehyde or 2-[(5-Amino-2-pyridinyl)(ethyl)amino]acetic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways involved in cell signaling, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(2-pyridinyl)-1,3,4-thiadiazole
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-ethyl-1,3,4-thiadiazole

Uniqueness

2-[(5-Amino-2-pyridinyl)(ethyl)amino]-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in its applications .

Properties

IUPAC Name

2-[(5-aminopyridin-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12(5-6-13)9-4-3-8(10)7-11-9/h3-4,7,13H,2,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERSOJVFSIDLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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